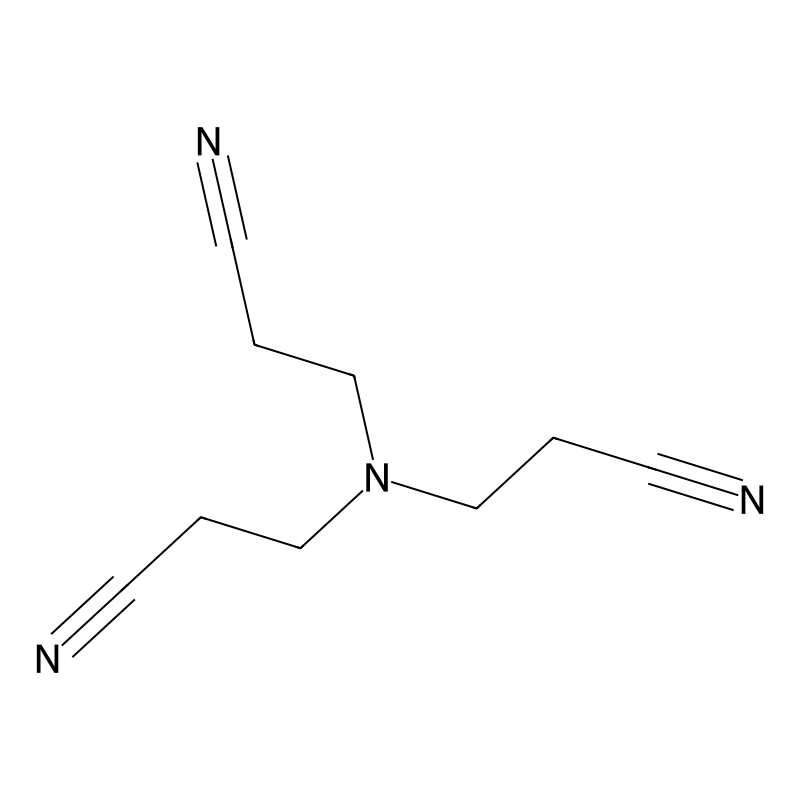Tris(2-cyanoethyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Building block for complex molecules: TCEA serves as a crucial building block for synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials []. Its reactive nitrile groups readily participate in various chemical reactions, allowing for the creation of diverse molecular structures.
- Precursor for catalysts: TCEA can be transformed into specific catalysts used in various organic reactions. These catalysts facilitate efficient chemical transformations, playing a vital role in research and development of new synthetic methods [].
Catalysis
- Ligand for metal catalysts: TCEA's ability to form strong bonds with metal centers makes it a valuable ligand for metal catalysts. These catalysts are crucial for numerous organic transformations, accelerating reaction rates and improving reaction efficiency [].
- Organocatalysis: TCEA can act as an organocatalyst in certain reactions, promoting chemical transformations without the need for metal catalysts. This approach offers advantages such as being environmentally friendly and readily accessible [].
Drug Discovery
Tris(2-cyanoethyl)amine is a nitrogen-containing organic compound characterized by its three cyanoethyl functional groups attached to a central nitrogen atom. Its chemical formula is and it is often represented as . This compound is notable for its role in various
While specific biological activities of tris(2-cyanoethyl)amine are not extensively documented, its structural characteristics suggest potential interactions with biological systems. The presence of cyano groups may impart toxicity, as indicated by safety data that classify it as toxic if ingested or inhaled, and capable of causing severe skin burns and eye damage . Further studies would be necessary to elucidate any pharmacological properties or biological mechanisms involved.
Tris(2-cyanoethyl)amine can be synthesized through various methods, including:
- Direct Alkylation: The reaction of ammonia or primary amines with 2-cyanoethyl halides.
- Cobalt-Catalyzed Electrophilic Amination: A method involving the use of cobalt catalysts to facilitate the addition of cyanoethyl groups to an amine precursor .
The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity, typically requiring 2 to 20 hours depending on the specific protocol used .
Tris(2-cyanoethyl)amine finds applications in several fields:
- Organic Synthesis: It serves as a building block for synthesizing various nitrogen-containing compounds, particularly tertiary amines.
- Materials Science: Its derivatives may be utilized in the development of polymers or other materials due to their unique chemical properties.
- Chemical Research: It is often used in laboratories for studying reaction mechanisms involving nitrogen compounds.
Interaction studies involving tris(2-cyanoethyl)amine have primarily focused on its reactivity in synthetic chemistry rather than biological interactions. Its ability to form quaternary ammonium salts during reactions indicates that it can participate in complexation and coordination chemistry, which may have implications for catalysis and material design .
Tris(2-cyanoethyl)amine shares structural similarities with several other nitrogen-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tris(2-hydroxyethyl)amine | N(CH₂CH₂OH)₃ | Hydroxy groups provide different reactivity profiles. |
| Triethylamine | N(CH₂CH₃)₃ | Lacks cyano groups; primarily used as a base. |
| Trimethylamine | N(CH₃)₃ | Simple structure; widely used in organic synthesis. |
| N,N,N',N'-Tetraethylethylenediamine | N(CH₂CH₃)₄(NH₂) | Contains amine functionality; different reactivity. |
Tris(2-cyanoethyl)amine's unique feature lies in its three cyanoethyl groups, which confer distinct chemical properties and reactivity compared to these similar compounds. The presence of cyano groups allows for specific interactions that are not possible with other amine derivatives, making it particularly valuable in synthetic applications.
Structural and Molecular Characteristics
Tris(2-cyanoethyl)amine features a central tertiary nitrogen atom bonded to three 2-cyanoethyl (–CH₂CH₂CN) groups. This arrangement creates a tripodal geometry, enabling diverse binding modes in coordination chemistry. Key molecular properties include:
Synonyms:
The compound’s crystal structure (orthorhombic, space group Pna2₁) reveals a conformation where all three cyano groups orient in the same direction, enhancing its ligand potential .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]
Pictograms


Corrosive;Acute Toxic








